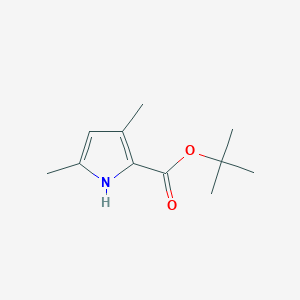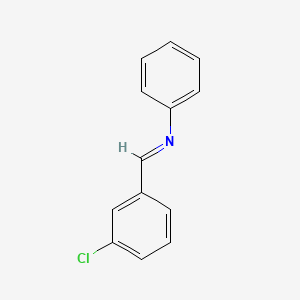
m-Chlorobenzylideneaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Chlorobenzylideneaniline: is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of a chlorinated benzylidene group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-Chlorobenzylideneaniline typically involves the condensation reaction between m-chlorobenzaldehyde and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. For instance, one common method involves mixing m-chlorobenzaldehyde with aniline in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: m-Chlorobenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of m-chlorobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of m-chlorobenzylamine.
Substitution: Formation of substituted benzylideneanilines.
Wissenschaftliche Forschungsanwendungen
m-Chlorobenzylideneaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of m-Chlorobenzylideneaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
p-Chlorobenzylideneaniline: Similar structure but with the chlorine atom in the para position.
m-Bromobenzylideneaniline: Similar structure with a bromine atom instead of chlorine.
p-Bromobenzylideneaniline: Similar structure with a bromine atom in the para position.
Uniqueness: m-Chlorobenzylideneaniline is unique due to the specific positioning of the chlorine atom in the meta position, which influences its chemical reactivity and biological activity. The meta position can lead to different steric and electronic effects compared to para-substituted analogs, resulting in distinct properties and applications .
Eigenschaften
Molekularformel |
C13H10ClN |
|---|---|
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H |
InChI-Schlüssel |
FCZGBIHFKVIXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


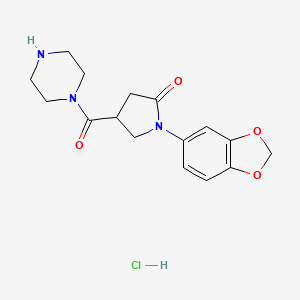

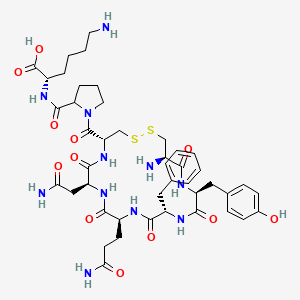
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)


![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
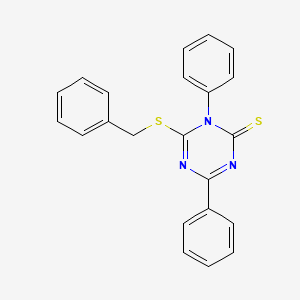
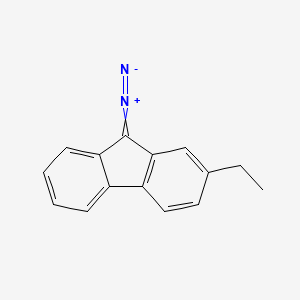

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
